1-(2-Chlorophenyl)butane-1,3-dione

Descripción general

Descripción

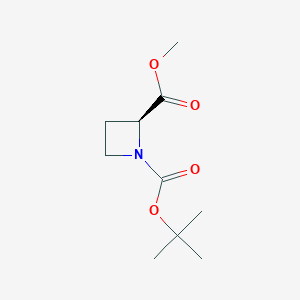

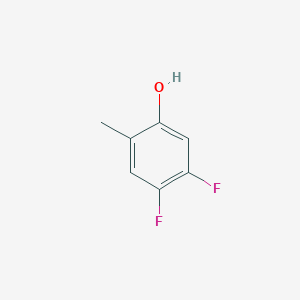

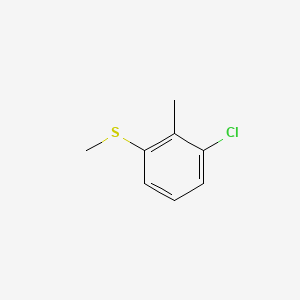

“1-(2-Chlorophenyl)butane-1,3-dione” is an organic compound with the chemical formula C10H9ClO2 . It is a yellow crystal or powder with a special aroma . The main purpose of 1-(2-chlorophenyl)butane-1,3-dione is to be used as an intermediate in organic synthesis reactions .

Synthesis Analysis

The synthesis of similar compounds involves refluxing for several hours and leaving the mixture overnight in an ice-box . The sodium salt obtained is then filtered, dissolved in water, and acidified with acetic acid to yield the diketone . It is then recrystallised from ethanol .

Molecular Structure Analysis

The molecular weight of “1-(2-Chlorophenyl)butane-1,3-dione” is 196.63 . The InChI code is 1S/C10H9ClO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 .

Physical And Chemical Properties Analysis

“1-(2-Chlorophenyl)butane-1,3-dione” is a liquid at room temperature .

Aplicaciones Científicas De Investigación

Tautomeric and Acid-Base Properties

- Research Focus : Investigation of the structural, tautomeric, and acid-base properties of derivatives of butane-1,3-dione, including compounds structurally similar to 1-(2-Chlorophenyl)butane-1,3-dione.

- Key Findings : Studies using IR, NMR spectroscopies, and potentiometry revealed mixtures of tautomeric forms in solutions of these derivatives. It was found that an increase in solvent polarity shifts the balance towards the enol-azo form. The dissociation process of these compounds was unspontaneous, endothermic, and entropically unfavorable (Mahmudov et al., 2011).

Fluorescent Properties of Europium(III) Complexes

- Research Focus : Synthesis and analysis of fluorescent properties of Europium(III) complexes using ligands, including 1-(2-chlorophenyl) derivatives.

- Key Findings : The synthesized complexes displayed characteristic emissions of europium ions, indicating effective energy transfer from the ligands to europium ions. Among the complexes, those involving ligands with 1-(2-chlorophenyl) showed the highest fluorescence intensity, suggesting efficient energy transfer efficiency (Ma Kunpen, 2015).

Photometric Analysis of Metals

- Research Focus : Using azoderivatives of butane-1,3-dione for photometric determination of metals inalloys.

- Key Findings : Derivatives based on butane-1,3-dione were synthesized and used for the determination of copper in nickel-based alloys. These compounds demonstrated increased sensitivity to the presence of metals, influenced by the substituents in the aromatic ring of the molecule. This research highlights the potential of such derivatives in analytical chemistry for metal detection (Makhmudov et al., 2008).

Synthesis and Characterization of Complexes

- Research Focus : Synthesis and analysis of various complexes using derivatives of butane-1,3-dione.

- Key Findings : Research into the synthesis and crystal structures of different complexes, including those with chlorophenyl groups, revealed insights into molecular structures, interactions, and properties. These studies are significant for understanding the behavior of these complexes in various chemical environments, contributing to fields like materials science and molecular engineering (Lastovickova et al., 2018).

Catalysis and Reaction Mechanisms

- Research Focus : Exploring the use of butane-1,3-dione derivatives in catalytic processes and reaction mechanisms.

- Key Findings : Investigations into the role of these compounds in catalytic reactions, such as the formation of dioxanes, offer valuable insights into their potential applications in synthetic chemistry. This includes understanding their influence on reaction pathways and product formation, which is crucial for developing new synthetic methods and materials (Nishino et al., 1991).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Propiedades

IUPAC Name |

1-(2-chlorophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPYOGOPKDBEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566602 | |

| Record name | 1-(2-Chlorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)butane-1,3-dione | |

CAS RN |

56464-74-5 | |

| Record name | 1-(2-Chlorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Methylamino)methyl]benzoic acid](/img/structure/B1354855.png)

![[1,1'-Biphenyl]-2,4,4'-triamine](/img/structure/B1354867.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-N-methyl-D-tryptophan Methyl Ester](/img/structure/B1354870.png)

![3-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1354875.png)